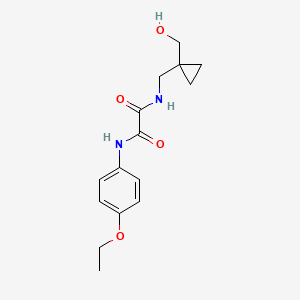![molecular formula C8H12O4 B2710777 (R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one CAS No. 851764-31-3](/img/structure/B2710777.png)
(R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one” is a chemical compound . It is also known as 1,4-Cyclohexanedione monoethyleneacetal . The molecular formula of this compound is C₈H₁₂O₃ and it has a molecular weight of 156.18 .
Synthesis Analysis
A novel Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .Molecular Structure Analysis
The molecular structure of “®-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one” is characterized by its molecular formula C₈H₁₂O₃ . The average mass of this compound is 156.179 Da and the monoisotopic mass is 156.078644 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one” include its physical state as a powder solid, its appearance as beige, and it is odorless . The melting point range of this compound is 74 - 76 °C / 165.2 - 168.8 °F .Wissenschaftliche Forschungsanwendungen
Precursor in Flavor Chemistry
One of the notable applications of compounds closely related to (R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one is in the realm of flavor chemistry. For example, 2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one was identified as a precursor to 8,9-dehydrotheaspirone in white-fleshed nectarine juice. This finding highlights the compound's role in the natural flavor composition of fruits and its potential application in food science for flavor enhancement or replication Knapp, H., Weigand, Cornelia, Gloser, Jurgen, & Winterhalter, P. (1997). Journal of Agricultural and Food Chemistry.
Synthetic Intermediate
The compound has been recognized for its utility as a bifunctional synthetic intermediate in organic chemistry. It serves as a foundational chemical in the synthesis of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. The synthesis process from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane demonstrates its versatility and efficiency in producing high-yield and high-purity 1,4-Dioxaspiro[4.5]decan-8-one, offering insights into potential industrial applications in chemical manufacturing Zhang, Feng-bao (2006). Journal of Chemical Engineering of Chinese Universities.
Pheromone Synthesis
Another significant application lies in the field of entomology, where derivatives of this compound are synthesized for their role as insect pheromones. Studies on diastereoselective routes to various dioxaspiro decane derivatives have shed light on their importance in understanding and synthesizing pheromone components for specific insect species. This research has implications for developing environmentally friendly pest control methods and further understanding insect communication Zarbin, P., Oliveira, Alfredo R. M., & Delay, C. (2003). Tetrahedron Letters.
Chemical Engineering and Polymer Synthesis
In chemical engineering and polymer science, the compound's derivatives have been explored for creating novel materials. For instance, synthesis of derivatives based on 1,4-dioxaspiro[4.5]decan-8-one has led to the development of new compounds with potential applications in materials science, highlighting the compound's role in advancing the synthesis of innovative materials Samsonov, V. A., & Volodarsky, L. B. (2000). Chemistry of Heterocyclic Compounds.
Safety and Hazards
“®-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
(7R)-7-hydroxy-1,4-dioxaspiro[4.5]decan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-6-1-2-8(5-7(6)10)11-3-4-12-8/h7,10H,1-5H2/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTNSAGYNLKXNZ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1=O)O)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C[C@H](C1=O)O)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2710696.png)

![N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2710699.png)
![3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2710700.png)


![tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B2710704.png)
![ethyl 2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2710706.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2710711.png)
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B2710712.png)
![1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile](/img/structure/B2710713.png)

